2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple chlorine substitutions and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at specific positions.
Sulfonation: The chlorinated benzene undergoes sulfonation to introduce the sulfonamide group.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methoxy groups may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetrachloro-3-nitrobenzene: A related compound with similar chlorine substitutions but with a nitro group instead of a sulfonamide.
1,2,4-trichlorobenzene: A simpler compound with three chlorine atoms and no additional functional groups.
Uniqueness
2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzene-1-sulfonamide is unique due to its combination of chlorine, methoxy, and sulfonamide groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,4,5-trichloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl4NO3S/c1-21-12-3-2-7(14)4-11(12)18-22(19,20)13-6-9(16)8(15)5-10(13)17/h2-6,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRQJQOBVOVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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